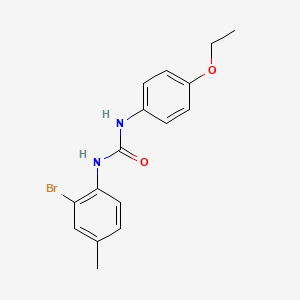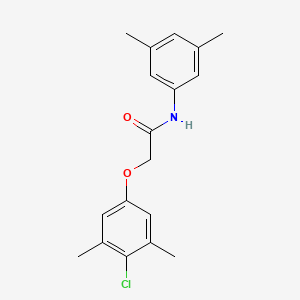![molecular formula C20H24N2O3 B5779687 N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1) and has been studied extensively for its ability to modulate the endocannabinoid system.
Mecanismo De Acción
ACPA exerts its effects by selectively binding to and activating the N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide receptor, which is primarily expressed in the central nervous system. Activation of the N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide receptor by ACPA leads to the modulation of various signaling pathways, including the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
ACPA has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal activity. ACPA has also been shown to have potential anti-cancer effects, although further research is needed to fully understand this mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACPA in laboratory experiments is its high selectivity for the N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide receptor, which allows for precise modulation of the endocannabinoid system. However, one limitation of using ACPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
Direcciones Futuras
Future research on ACPA could focus on further elucidating its mechanism of action and potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Additionally, the development of novel analogs of ACPA could lead to the discovery of more potent and selective agonists of the N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide receptor.
Métodos De Síntesis
The synthesis of ACPA involves a multi-step process that begins with the reaction of 2-(4-tert-butylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoacetophenone to yield the desired product, ACPA.
Aplicaciones Científicas De Investigación
ACPA has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. ACPA has been shown to have potent analgesic effects in animal models of acute and chronic pain, and it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(23)21-17-7-5-6-8-18(17)22-19(24)13-25-16-11-9-15(10-12-16)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXGVXQINZNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)








![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)